Synthetic Yield Advantage: Direct Amidation of TMCA to TMCD
The synthesis of 2,2,3,3-tetramethylcyclopropanecarboxamide (TMCD) from its parent acid (TMCA) via an acid chloride intermediate proceeds with a high yield of 90.5% under mild conditions [1]. This yield provides a reliable benchmark for process chemists and is significantly higher than the reported 49% yield for the synthesis of the parent TMCA itself via a zinc-mediated cyclopropanation route . The high-yielding, two-step conversion of TMCA to TMCD is a key differentiator for those seeking to avoid the lower-yielding, more complex syntheses of alternative cyclopropane building blocks.
| Evidence Dimension | Synthetic yield from precursor |
|---|---|
| Target Compound Data | 90.5% yield |
| Comparator Or Baseline | 2,2,3,3-Tetramethylcyclopropanecarboxylic acid (TMCA) synthesis: 49% yield (zinc route) |
| Quantified Difference | 1.85-fold higher yield for the amide synthesis step |
| Conditions | TMCD: Via acid chloride formation with oxalyl chloride in DCM, followed by reaction with ammonia gas in THF at 20°C. TMCA: From ethyl glycinate hydrochloride via diazotization and cyclopropanation with zinc. |
Why This Matters
The high-yielding conversion from TMCA to TMCD reduces raw material costs and waste, making it a more economically attractive building block for large-scale or multi-step syntheses compared to starting from scratch with a lower-yielding route.
- [1] US Patent 2006/25477, 2006, A1. Preparation of 2,2,3,3-tetramethylcyclopropanecarboxamide. Available online: https://www.chemicalbook.cn/synthesis/2-2-3-3-tetramethylcyclopropanecarboxamide.htm View Source
